Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4
CAS No.:
Cat. No.: VC16679412
Molecular Formula: C17H19N3O3
Molecular Weight: 317.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O3 |
|---|---|
| Molecular Weight | 317.37 g/mol |
| IUPAC Name | ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate |
| Standard InChI | InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D |
| Standard InChI Key | QSKAOWDOFOFRGX-HPGZLSOESA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H] |
| Canonical SMILES | CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 consists of a benzamido group linked to a pyridine ring via an amino-substituted propanoate ester (Figure 1). The deuterated form (denoted by -d4) incorporates four deuterium atoms, typically at positions adjacent to the amide or ester functionalities, enhancing its stability in metabolic studies . Key structural elements include:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to base-catalyzed reactivity and hydrogen-bonding capabilities.
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Benzamido Group: A benzene ring conjugated to an amide group, enabling π-π stacking interactions with biological targets.
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Propanoate Ester: An ethyl ester derivative of propanoic acid, offering lipophilicity for membrane permeability .
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 342.4 g/mol | |
| Melting Point | 104–108°C | |
| Solubility | Methanol | |
| Storage Conditions | Refrigerated (0–10°C) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 involves multi-step reactions starting from 2-aminopyridine and ethyl acrylate. A representative pathway includes:
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Amination: 2-Aminopyridine reacts with ethyl acrylate in the presence of trifluoromethanesulfonic acid to form ethyl 3-(pyridin-2-ylamino)propanoate.
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Benzamidation: Introduction of the 3-amino-N-(pyridin-2-yl)benzamido group via nucleophilic acyl substitution, using activated benzoyl chloride derivatives .
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Deuteration: Isotopic labeling with deuterium oxide () under acidic or basic conditions, targeting specific hydrogen atoms in the propanoate or amide groups.
Analytical Characterization
Spectroscopic Techniques
The compound’s structure is confirmed through:
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Nuclear Magnetic Resonance (NMR): - and -NMR identify proton environments and carbon frameworks, with deuteration causing characteristic peak splitting .
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Infrared Spectroscopy (IR): Absorbance bands at 1650–1700 cm confirm the presence of amide (C=O) and ester (C–O) groups.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 342.4 and isotopic patterns indicative of deuterium incorporation .
Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| -NMR | δ 8.3–8.5 (m, 1H) | Pyridine H-6 |
| -NMR | δ 172.1 (s) | Ester C=O |
| IR | 1685 cm | Amide I Band |
Pharmacological Applications
Role in Thrombin Inhibitor Development
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 is a key intermediate in synthesizing dabigatran etexilate, a direct thrombin inhibitor used for stroke prevention in atrial fibrillation . Structural modifications at the propanoate ester enhance oral bioavailability and metabolic stability .
Mechanism of Action (Proposed)
While the exact mechanism remains under study, the compound is hypothesized to inhibit thrombin by:
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Active Site Binding: The pyridine and benzamido groups occupy thrombin’s S1 and S3 pockets, respectively, blocking substrate access .
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Allosteric Modulation: Conformational changes induced by deuterium-labeled regions alter thrombin’s catalytic efficiency.
Future Directions and Research Gaps
Metabolic Studies
Deuterium labeling positions this compound as a candidate for pharmacokinetic studies using mass spectrometry to track metabolic pathways in vivo.
Structure-Activity Relationship (SAR) Optimization
Systematic modification of the pyridine and benzamido groups could yield derivatives with enhanced thrombin affinity and reduced off-target effects .
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